In-Depth Technical Guide: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
In-Depth Technical Guide: Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
CAS Number: 150349-65-8
This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, a versatile bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and application in targeted protein degradation.
Core Compound Data
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, particularly in the design of PROTACs. Its structure features a piperidine scaffold with a Boc-protected amine and a primary amine at the terminus of a propyl chain, allowing for sequential and controlled conjugation to other molecules.
| Property | Value | Reference |
| CAS Number | 150349-65-8 | [1][2] |
| Molecular Formula | C13H26N2O2 | [2][3] |
| Molecular Weight | 242.36 g/mol | [2][3] |
| IUPAC Name | tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | [2] |
| Purity | Typically ≥97% | [2] |
| Appearance | Solid | |
| MDL Number | MFCD08234497 | [1][2] |
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate serves as a flexible and commonly used linker component in PROTAC synthesis.[3]
The primary amine of this linker can be coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon, or ligands for VHL). Following deprotection of the Boc group, the newly revealed secondary amine on the piperidine ring can then be attached to a ligand for the target protein. This sequential coupling strategy allows for the precise construction of the final PROTAC molecule.
Experimental Protocols
Synthesis of Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
A common synthetic route to tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate involves the reductive amination of a suitable piperidine precursor. The following is a representative protocol:
Materials:
-
1-Boc-4-piperidinepropanal
-
Ammonia (7N solution in methanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a solution of 1-Boc-4-piperidinepropanal (1.0 eq) in dichloromethane (DCM), add a 7N solution of ammonia in methanol (10.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate as a solid.
Synthesis of a PROTAC using Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
This protocol outlines the general steps for incorporating the linker into a PROTAC molecule.
Part 1: Coupling of the Linker to an E3 Ligase Ligand
-
To a solution of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (1.0 eq) and an E3 ligase ligand containing a carboxylic acid functional group (e.g., a pomalidomide derivative) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).[4]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected linker-E3 ligase ligand conjugate by flash column chromatography.
Part 2: Deprotection and Coupling to the POI Ligand
-
Dissolve the purified Boc-protected conjugate from Part 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
To a solution of the deprotected linker-E3 ligase ligand conjugate and a POI ligand containing a suitable electrophilic handle (e.g., a carboxylic acid for amide bond formation, or an alkyl halide for N-alkylation) in an appropriate anhydrous solvent, add the necessary coupling reagents or base.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.
-
Perform an appropriate aqueous workup and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation
This is a standard method to evaluate the efficacy of a synthesized PROTAC.[5][6][7]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a desired period (e.g., 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with ice-cold lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[7]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[7]
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the extent of protein degradation.
Signaling Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a systematic workflow from synthesis to biological evaluation.
Caption: General workflow for PROTAC development and evaluation.
Safety Information
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions.
